molecular formula C11H7Cl2NO2S B093898 Clantifen CAS No. 16562-98-4

Clantifen

Cat. No. B093898
CAS RN: 16562-98-4
M. Wt: 288.1 g/mol
InChI Key: CWEUKXMDWMAICX-UHFFFAOYSA-N
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Description

Clantifen is an analgesic and antipyretic . It has a chemical formula of C11H7Cl2NO2S, an exact mass of 286.96, and a molecular weight of 288.14 . The elemental analysis shows that it contains Carbon (45.85%), Hydrogen (2.45%), Chlorine (24.61%), Nitrogen (4.86%), Oxygen (11.10%), and Sulfur (11.13%) .


Molecular Structure Analysis

The InChI code for Clantifen is InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16) . The SMILES code is OC(=O)c1cscc1Nc2c(Cl)cccc2Cl . These codes provide a textual representation of the molecule’s structure.

Scientific Research Applications

  • Atopic Dermatitis Treatment : A clinical study demonstrated that external applications containing herbal extracts, including a product named "CLANCHE SM A Clinic," were effective in treating patients with mild atopic dermatitis. The study reported a significant decline in the SCORAD index, which measures the severity of atopic dermatitis, along with improvements in skin hydration and no severe adverse events, suggesting the safety and efficacy of these applications for atopic dermatitis patients (Kang, Kim, & Kim, 2014).

  • Drug Discovery and Development : An overview of drug discovery processes highlights the evolving role of pharmacology, clinical sciences, and molecular biology in developing new medications. This paper, while not specific to Clantifen, provides context on the broader pharmaceutical landscape in which drugs like Clantifen are researched and developed (Drews, 2000).

  • Cancer Treatment Research : Research on nanoparticles, specifically cationic lipid-assisted nanoparticles (CLAN), has shown promise in delivering drugs to treat drug-resistant lung cancer. This research is relevant for understanding how novel drug delivery methods like CLAN could potentially be applied to drugs like Clantifen (Cao et al., 2016).

  • Antiallergic Properties and Immune Response : Studies have investigated the anti-allergic effects of various compounds, including ketotifen, which is related to the pharmacological class of Clantifen. These studies have examined the effects on immune responses in conditions such as asthma and allergic disorders, which might be relevant for understanding Clantifen's potential applications (Doligalska, 2000); (Canonica & Ciprandi, 1989).

  • Selective Estrogen Receptor Modulators and Phytoestrogens : Research on selective estrogen receptor modulators (SERMs) and phytoestrogens offers insights into their use in treating and preventing breast cancer. While not directly about Clantifen, this research provides a perspective on how certain compounds interact with hormonal receptors, which could be relevant for understanding Clantifen's mechanism of action in certain conditions (Oseni et al., 2008).

  • Antihistamine Effects on Brain Activity : Studies exploring the effects of antihistamines like ketotifen on prefrontal cortex activity in children provide insights into the neurological impacts of such drugs, which might be relevant for understanding any CNS-related effects of Clantifen (Tsujii et al., 2010); (Tsujii et al., 2009).

  • Pharmaceutical Development of Clanfenur : The development of a stable parenteral dosage form for the investigational drug clanfenur provides insights into pharmaceutical formulation processes that could be applicable to Clantifen (Jonkman-de Vries et al., 1997).

properties

IUPAC Name

4-(2,6-dichloroanilino)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUKXMDWMAICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167998
Record name Clantifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clantifen

CAS RN

16562-98-4
Record name Clantifen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clantifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLANTIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677Z1OCG11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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